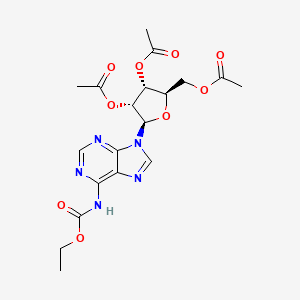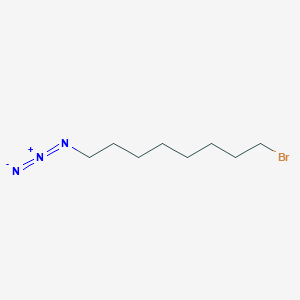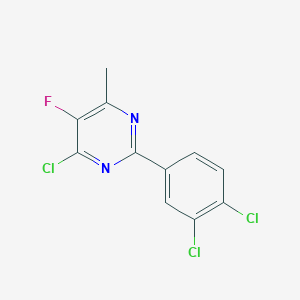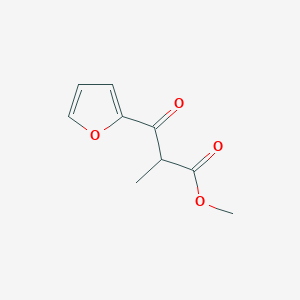
N-(Ethoxycarbonyl)-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Ethoxycarbonyl)-adenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. The ethoxycarbonyl group is introduced to the adenosine molecule, modifying its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry, due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxycarbonyl)-adenosine typically involves the reaction of adenosine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield. The general reaction scheme is as follows:
- Dissolve adenosine in dichloromethane.
- Add triethylamine to the solution.
- Slowly add ethyl chloroformate while maintaining the temperature at 0°C.
- Stir the reaction mixture for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure consistency and high yield. The purification steps may involve advanced techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(Ethoxycarbonyl)-adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted adenosine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Ethoxycarbonyl)-adenosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of novel materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(Ethoxycarbonyl)-adenosine involves its interaction with various molecular targets, including enzymes and receptors. The ethoxycarbonyl group can enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The compound may modulate signaling pathways by acting as an agonist or antagonist at specific receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(Methoxycarbonyl)-adenosine: Similar structure but with a methoxy group instead of an ethoxy group.
N-(Propoxycarbonyl)-adenosine: Similar structure but with a propoxy group.
N-(Butoxycarbonyl)-adenosine: Similar structure but with a butoxy group.
Uniqueness
N-(Ethoxycarbonyl)-adenosine is unique due to the specific size and properties of the ethoxycarbonyl group, which can influence its solubility, reactivity, and biological activity. The ethoxy group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C19H23N5O9 |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(ethoxycarbonylamino)purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H23N5O9/c1-5-29-19(28)23-16-13-17(21-7-20-16)24(8-22-13)18-15(32-11(4)27)14(31-10(3)26)12(33-18)6-30-9(2)25/h7-8,12,14-15,18H,5-6H2,1-4H3,(H,20,21,23,28)/t12-,14-,15-,18-/m1/s1 |
InChI Key |
FKCCKGOMRHXEOL-SCFUHWHPSA-N |
Isomeric SMILES |
CCOC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCOC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)













